

What are the physical and chemical properties of Methyl 4-(2-hydroxyethyl)benzoate?

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Compound of Interest

Compound Name: **Methyl 4-(2-hydroxyethyl)benzoate**

Cat. No.: **B1317693**

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A Technical Guide to **Methyl 4-(2-hydroxyethyl)benzoate**: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides an in-depth overview of the physical and chemical properties of **Methyl 4-(2-hydroxyethyl)benzoate**, along with its synthesis and potential applications, particularly in the burgeoning field of targeted protein degradation.

Introduction

Methyl 4-(2-hydroxyethyl)benzoate (CAS No. 46190-45-8) is an organic compound with the chemical formula $C_{10}H_{12}O_3$.^{[1][2]} Structurally, it is the methyl ester of 4-(2-hydroxyethyl)benzoic acid, featuring both a hydroxyl group and an ester functional group. This bifunctionality makes it a versatile building block in organic synthesis. Notably, it has gained attention as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells.^{[1][3][4]}

Physical and Chemical Properties

The physical and chemical properties of **Methyl 4-(2-hydroxyethyl)benzoate** are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.^[5]

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [2]
Molecular Weight	180.20 g/mol	[1] [2]
CAS Number	46190-45-8	[1] [2]
Appearance	Colorless to Light Yellow Liquid	[5]
Boiling Point	134 °C at 3 mmHg	[5]
Density	1.143 ± 0.06 g/cm ³ (Predicted)	[5]
Purity	Typically ≥98%	
Storage	Store at 2-8°C	[5]

Solubility: While specific quantitative solubility data is not readily available, based on its structure, **Methyl 4-(2-hydroxyethyl)benzoate** is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, and sparingly soluble in water.

Spectral Data

Detailed spectral data for **Methyl 4-(2-hydroxyethyl)benzoate** is not widely published. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated:

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, the hydroxyl proton, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons adjacent to the hydroxyl and the aromatic ring would appear as triplets. The methyl ester protons would be a singlet.
- **¹³C NMR:** The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the ester.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm^{-1} , a strong absorption for the carbonyl group (C=O stretch) of the ester at approximately 1720 cm^{-1} , and C-O stretching bands. Aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $m/z = 180$. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-C bond in the hydroxyethyl side chain.

Experimental Protocols

Synthesis of Methyl 4-(2-hydroxyethyl)benzoate

A common method for the synthesis of **Methyl 4-(2-hydroxyethyl)benzoate** is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Materials:

- 4-(2-hydroxyethyl)benzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid and an excess of methanol.

- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Methyl 4-(2-hydroxyethyl)benzoate** can be purified by column chromatography on silica gel.

Procedure:

- Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to effectively separate the product from impurities.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **Methyl 4-(2-hydroxyethyl)benzoate**.

If the purified product is a solid at room temperature or can be induced to crystallize, recrystallization can be employed as a final purification step. A suitable solvent system would need to be determined empirically, but mixtures like ethyl acetate/hexane or dichloromethane/hexane are common starting points for esters.

Analytical Methods

The purity and identity of **Methyl 4-(2-hydroxyethyl)benzoate** can be assessed using High-Performance Liquid Chromatography (HPLC).

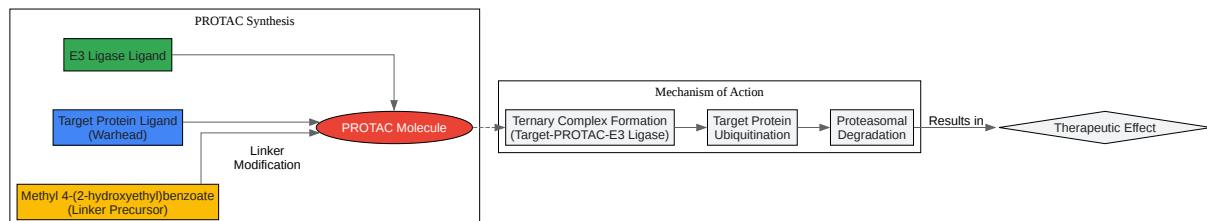
Example HPLC Conditions (based on similar compounds):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength around 254 nm.
- Injection Volume: 10 µL

Signaling Pathways and Applications in Drug Development

The primary documented application of **Methyl 4-(2-hydroxyethyl)benzoate** in a biological context is as a linker in the synthesis of PROTACs.^{[1][3][4]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[1][3][4]}

The workflow for utilizing a linker like **Methyl 4-(2-hydroxyethyl)benzoate** in PROTAC development can be visualized as follows:

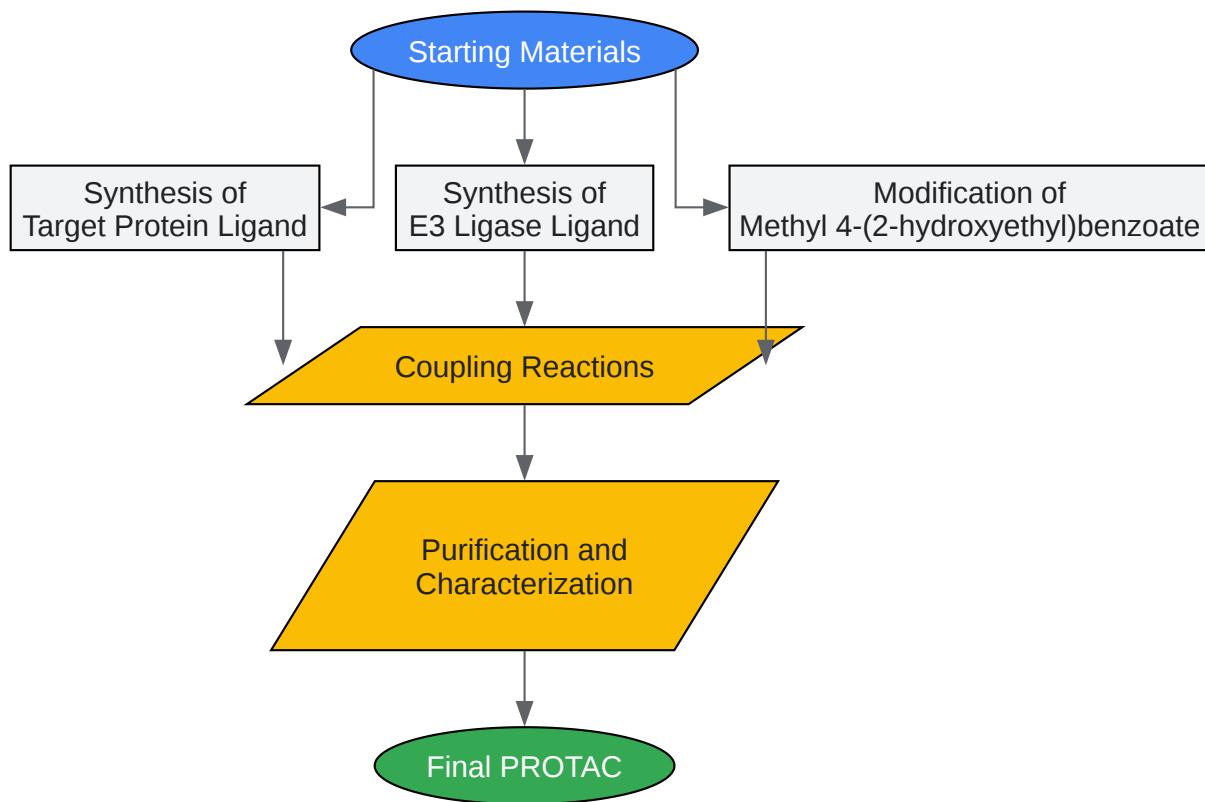


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PROTAC Synthesis and Mechanism of Action Workflow

In this pathway, the hydroxyl group of **Methyl 4-(2-hydroxyethyl)benzoate** can be functionalized to attach to either the target protein ligand or the E3 ligase ligand, forming the complete PROTAC molecule.

The logical relationship for the synthesis process can be further detailed:



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Logical Flow of PROTAC Synthesis

Conclusion

Methyl 4-(2-hydroxyethyl)benzoate is a valuable chemical intermediate with established physical and chemical properties. Its significance in modern drug discovery is highlighted by its application as a linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a foundational understanding for researchers and scientists working with this compound, offering insights into its properties, synthesis, and potential applications in the development of novel therapeutics. Further research into its specific biological activities and the development of more detailed and optimized experimental protocols will undoubtedly expand its utility in the scientific community.

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